{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid {2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
Brand Name: Vulcanchem
CAS No.: 91493-66-2
VCID: VC0183213
InChI: InChI=1S/C12H9NO4S2/c14-10(15)6-17-8-4-2-1-3-7(8)5-9-11(16)13-12(18)19-9/h1-5H,6H2,(H,14,15)(H,13,16,18)/b9-5-
SMILES: C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O
Molecular Formula: C12H9NO4S2
Molecular Weight: 295.3 g/mol

{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid

CAS No.: 91493-66-2

Main Products

VCID: VC0183213

Molecular Formula: C12H9NO4S2

Molecular Weight: 295.3 g/mol

{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid - 91493-66-2

CAS No. 91493-66-2
Product Name {2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
Molecular Formula C12H9NO4S2
Molecular Weight 295.3 g/mol
IUPAC Name 2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
Standard InChI InChI=1S/C12H9NO4S2/c14-10(15)6-17-8-4-2-1-3-7(8)5-9-11(16)13-12(18)19-9/h1-5H,6H2,(H,14,15)(H,13,16,18)/b9-5-
Standard InChIKey NVLJUKAUSGTIHG-UITAMQMPSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)OCC(=O)O
SMILES C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O
Canonical SMILES C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O
PubChem Compound 1526457
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator